molecular formula C17H29Cl3N2O B13848864 3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride

3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride

Cat. No.: B13848864
M. Wt: 383.8 g/mol
InChI Key: MXHFDWXSZBFEFT-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride is a chemical compound with the molecular formula C₁₇H₂₉Cl₃N₂O and a molecular weight of 383.78 . . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride involves multiple steps. The starting materials typically include 3-chlorophenylpiperazine and propyl isobutyl ether. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same starting materials and reaction conditions, but with optimized parameters to increase yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a reference material for analytical methods and as an intermediate in the synthesis of other compounds.

    Biology: In studies related to receptor binding and neurotransmitter activity.

    Medicine: As an impurity standard in the quality control of pharmaceutical products.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride
  • 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride
  • 3-[4-(3-Fluorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride

Uniqueness

3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. This uniqueness makes it valuable in research and industrial applications .

Properties

Molecular Formula

C17H29Cl3N2O

Molecular Weight

383.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine;dihydrochloride

InChI

InChI=1S/C17H27ClN2O.2ClH/c1-15(2)14-21-12-4-7-19-8-10-20(11-9-19)17-6-3-5-16(18)13-17;;/h3,5-6,13,15H,4,7-12,14H2,1-2H3;2*1H

InChI Key

MXHFDWXSZBFEFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCCN1CCN(CC1)C2=CC(=CC=C2)Cl.Cl.Cl

Origin of Product

United States

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